4,4'-Biphenyldiboronic acid

描述

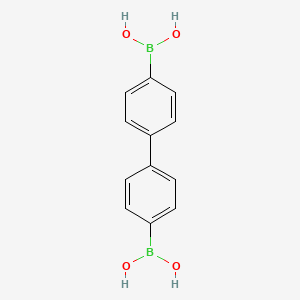

4,4’-Biphenyldiboronic acid is an organic compound that belongs to the class of biphenyls and derivatives. It consists of two benzene rings linked by a carbon-carbon bond, with each benzene ring bearing a boronic acid group. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldiboronic acid can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of 4,4’-Biphenyldiboronic acid often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 4,4’-Biphenyldiboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid groups to boranes.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biphenyl derivatives with new substituents on the benzene rings.

科学研究应用

Organic Synthesis

Role as a Building Block

4,4'-Biphenyldiboronic acid is primarily utilized as a key building block in the synthesis of complex organic molecules. It is especially significant in the development of pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds via cross-coupling reactions, notably the Suzuki-Miyaura coupling, which is essential for constructing various organic frameworks .

Table 1: Key Reactions Involving this compound

Materials Science

Applications in Electronics

In materials science, this compound is integral to the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to enhance the stability and performance of conductive polymers makes it valuable for electronic applications .

Case Study: Cycloparaphenylenes Synthesis

The compound is employed in synthesizing cycloparaphenylenes through Suzuki coupling reactions. These materials are significant for their unique electronic properties and potential applications in nanotechnology .

Chemical Sensors

Development of Biosensors

this compound plays a crucial role in developing chemical sensors that detect biomolecules. Its ability to interact with specific biological targets enhances the sensitivity and selectivity of diagnostic tools used in medical diagnostics and environmental monitoring .

Table 2: Chemical Sensors Utilizing this compound

| Sensor Type | Application Area | Performance Metrics |

|---|---|---|

| Biosensors | Medical diagnostics | High sensitivity for biomolecule detection |

| Environmental Sensors | Monitoring pollutants | Effective detection limits for hazardous substances |

Drug Development

Antibacterial Applications

In medicinal chemistry, this compound contributes to designing boron-containing compounds that target specific biological pathways. Notably, it has been identified as a potent inhibitor against certain bacterial enzymes (e.g., β-lactamases), which can be used alongside β-lactam antibiotics to treat resistant infections .

Case Study: Antibacterial Efficacy

Research has shown that phenylboronic acid-functionalized silver nanoparticles exhibit significantly enhanced antibacterial activity when combined with this compound. This approach has demonstrated a marked increase in efficacy against various bacteria while maintaining selectivity towards mammalian cells .

作用机制

The mechanism of action of 4,4’-Biphenyldiboronic acid involves its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic and analytical applications .

相似化合物的比较

- Benzene-1,4-diboronic acid

- Phenylboronic acid

- 4-Biphenylboronic acid

- Bis(pinacolato)diboron

- 2,5-Thiophenediylbisboronic acid

Uniqueness: 4,4’-Biphenyldiboronic acid is unique due to its biphenyl structure, which provides rigidity and stability to the molecule. This structural feature enhances its utility in forming stable complexes and participating in various chemical reactions. Additionally, the presence of two boronic acid groups allows for versatile functionalization and cross-coupling reactions .

生物活性

4,4'-Biphenyldiboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its two boronic acid groups attached to a biphenyl structure, which enables it to interact with various biological targets, including proteins and enzymes. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two boron atoms each bonded to hydroxyl groups (-OH), which are essential for its reactivity and interaction with biological molecules.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins that regulate cell cycle and apoptosis. A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting this degradation pathway .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Proteasome inhibition | HeLa | 5.2 |

| Other Boronic Derivatives | Various (e.g., cell cycle arrest) | MCF-7 | 3.8 |

Interaction with Insulin

A theoretical model was developed to study the interaction between boronic acids and insulin. The computational analysis indicated that certain boronic acids could stabilize insulin by forming non-covalent interactions. Specifically, 3-Benzyloxyphenylboronic acid showed significant binding affinity with insulin residues, suggesting potential applications in diabetes management .

Table 2: Binding Affinity Scores

| Boronic Acid Derivative | Binding Energy (kcal/mol) | Interaction Sites |

|---|---|---|

| 3-Benzyloxyphenylboronic Acid | -10.5 | Glu21, His5 |

| This compound | -9.8 | Not specified |

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of boronic acids, researchers found that certain derivatives inhibited the activity of HCV NS3/4A protease. This suggests that compounds like this compound may possess antiviral properties through similar mechanisms .

Case Study 2: Fluorescent Probes

Another application of boronic acids is their use as fluorescent probes for detecting biological species. Studies have shown that derivatives can exhibit sensitive fluorescent responses when interacting with saccharides or other biological molecules, indicating their utility in biochemical assays .

属性

IUPAC Name |

[4-(4-boronophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKDOGTVUCXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370390 | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-80-8 | |

| Record name | 4,4'-Biphenyldiboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldiboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4'-biphenyldiboronic acid interact with its targets, and what are the downstream effects?

A: this compound exhibits its interactions primarily through the two boronic acid groups, which can bind to cis-diol units. This binding is particularly relevant in sensing applications. For example, it forms cyclic or linear oligomeric polyanions with D-glucose. [] These polyanions can then electrostatically interact with polycationic indicators like poly-N-(3-aminopropyl)methacrylamide (PAPMA) leading to detectable changes in potentiometric responses. [] This principle forms the basis for a novel potentiometric D-glucose sensor. []

Q2: What is the structural characterization of this compound?

A2: this compound, also known as [1,1'-biphenyl]-4,4'-diylboronic acid, has the following characteristics:

- Spectroscopic Data: While the provided research papers don't provide comprehensive spectroscopic data, they do mention key features. For instance, the disappearance of the B—OH band (at 3370 cm-1) in the Fourier transform infrared spectroscopy (FT-IR) spectra confirms the formation of Ge-PAFs, signifying the involvement of boronic acid groups in the reaction. []

Q3: Can you discuss the material compatibility and stability of this compound in relation to its performance and applications under various conditions?

A: this compound demonstrates utility in constructing porous materials like germanium-centered porous aromatic frameworks (Ge-PAFs). [] These frameworks, synthesized using this compound as a linker, exhibit high thermal stability, remaining stable up to 420°C in air. [] They also demonstrate significant chemical stability, being insoluble in common organic solvents like methanol, ethanol, acetone, tetrahydrofuran (THF), chloroform, and dimethylformamide (DMF). [] This stability makes Ge-PAFs potentially suitable for applications requiring robustness in demanding chemical environments.

Q4: How is this compound used in supramolecular chemistry and crystal engineering?

A4: this compound plays a crucial role in supramolecular chemistry and crystal engineering as a building block for creating diverse structures. Its rigid linear structure, coupled with the two directional boronic acid groups capable of forming hydrogen bonds, makes it ideal for constructing predictable and well-defined architectures.

Q5: What are the analytical methods and techniques used to characterize and quantify this compound?

A5: Researchers rely on various analytical techniques to characterize and quantify this compound and its derivatives. Some key methods include:

- Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is instrumental in identifying functional groups and confirming successful reactions. The disappearance or appearance of specific peaks, like the B—OH band, provides valuable information about the reaction progress and the formation of desired products. []

- Solid-State ¹³C Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP/MAS NMR): This technique provides insights into the carbon framework of materials synthesized using this compound. For instance, in Ge-PAFs, the ¹³C CP/MAS NMR spectra reveal signals corresponding to aromatic carbons in the phenylene groups, confirming the incorporation of the linker into the framework. []

- Powder X-Ray Diffraction (PXRD): PXRD helps determine the crystallinity of materials. In the case of Ge-PAFs, PXRD data suggests an amorphous structure, indicating the absence of long-range order. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。